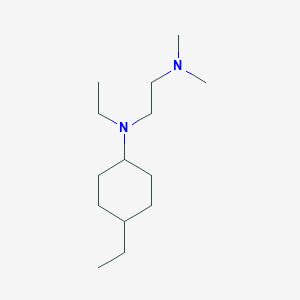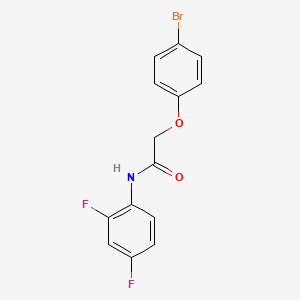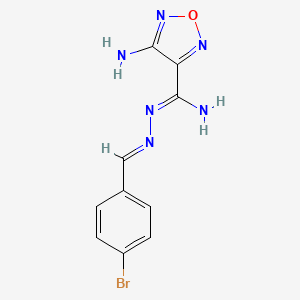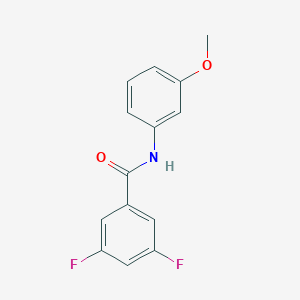
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione, also known as BHIM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BHIM is a derivative of thalidomide, which is a drug that was initially developed as a sedative but was later found to cause birth defects. However, BHIM has been found to have unique properties that make it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione is not fully understood. However, it has been suggested that 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione exerts its effects by modulating the activity of various signaling pathways involved in inflammation and cancer development. 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been shown to activate the p53 pathway, which is involved in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and modulate the activity of various signaling pathways involved in inflammation and cancer development. Additionally, 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized in a laboratory setting. Additionally, 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been found to have low toxicity, making it a safe compound to work with. However, one limitation is that the mechanism of action of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that it modulates. Another direction is to study the effects of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione on different types of cancer and determine its potential as a cancer therapy. Additionally, future research could focus on developing new derivatives of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione with improved pharmacological properties.
In conclusion, 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, anti-tumor, and immunomodulatory properties and has been found to modulate the activity of various signaling pathways involved in inflammation and cancer development. Further research is needed to fully understand the mechanism of action of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione and to determine its potential as a therapeutic agent.
Synthesemethoden
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione can be synthesized through a series of chemical reactions starting with the reaction of 2-bromo-4-hydroxy-5-methoxybenzaldehyde with urea to form 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and immunomodulatory properties. 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Additionally, 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
(5E)-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-18-9-3-5(6(12)4-8(9)15)2-7-10(16)14-11(17)13-7/h2-4,15H,1H3,(H2,13,14,16,17)/b7-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZCVBVFQBIMBC-FARCUNLSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)N2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=O)N2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5698402.png)

![2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)
![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)



![4-[3-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5698457.png)


![5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698471.png)

![2-(2-fluorophenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B5698478.png)